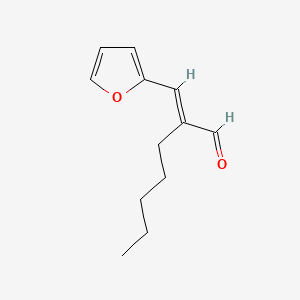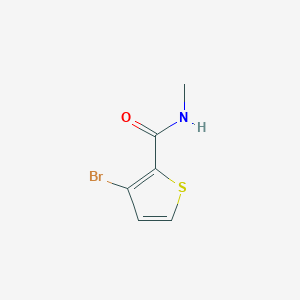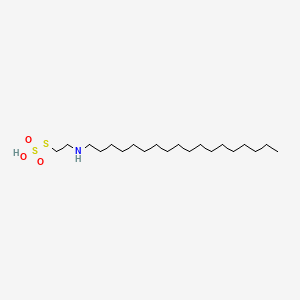
1-(2-Sulfosulfanylethylamino)octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)octadecane is a chemical compound with the molecular formula C20H43NO3S2 and a molecular weight of 409.69 g/mol. It is characterized by the presence of a sulfosulfanyl group attached to an ethylamino chain, which is further connected to an octadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfosulfanylethylamino)octadecane typically involves the reaction of octadecylamine with a sulfosulfanyl ethylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being conducted in large reactors. The purification process may include additional steps such as recrystallization and distillation to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Sulfosulfanylethylamino)octadecane undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids under the influence of strong oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions with halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)octadecane has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of 1-(2-Sulfosulfanylethylamino)octadecane involves its interaction with biological membranes. The sulfosulfanyl group can disrupt the lipid bilayer, leading to increased membrane permeability. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2-Sulfosulfanylethylamino)octadecane is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective as a surfactant compared to its shorter-chain analogs . This increased hydrophobicity also contributes to its superior performance in applications such as drug delivery and antimicrobial coatings .
Propiedades
Número CAS |
929-47-5 |
|---|---|
Fórmula molecular |
C20H43NO3S2 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)octadecane |
InChI |
InChI=1S/C20H43NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25-26(22,23)24/h21H,2-20H2,1H3,(H,22,23,24) |
Clave InChI |
ZPIZOEMTEYVDGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
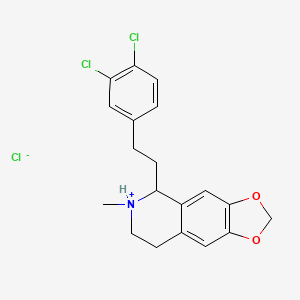
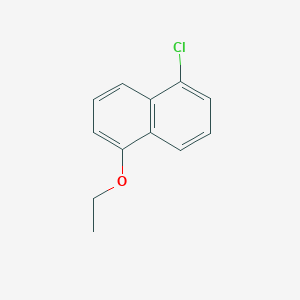
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

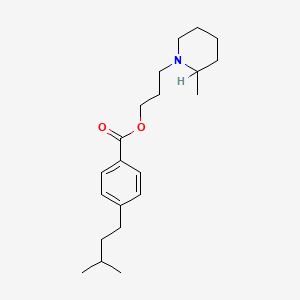

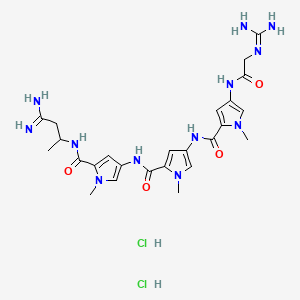

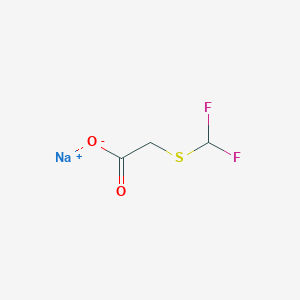
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)

